1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone is an organic compound that features both a methoxyphenyl group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-2-(3-pyridyl)ethanone
- 1-(2-Methoxyphenyl)-2-(2-pyridyl)ethanone
- 1-(2-Hydroxyphenyl)-2-(4-pyridyl)ethanone
Uniqueness
1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone is unique due to the specific positioning of the methoxy group and the pyridyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
92199-42-3 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-14-5-3-2-4-12(14)13(16)10-11-6-8-15-9-7-11/h2-9H,10H2,1H3 |
InChI Key |
LMABRGZIFZCEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.